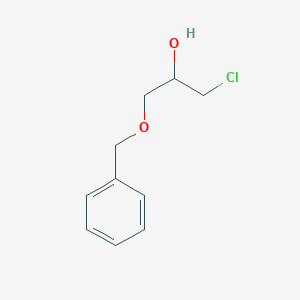

1-Benzyloxy-3-chloro-2-propanol

Overview

Description

1-Benzyloxy-3-chloro-2-propanol, also known as BCP, is an organic compound with a wide range of applications in the scientific research and pharmaceutical industries. BCP is a colorless, viscous liquid with a sweet, fruity odor. It has a melting point of -20°C and a boiling point of 186-188°C. BCP is soluble in water and is used in a variety of applications in the laboratory, including synthesis, chromatography, and spectroscopy.

Scientific Research Applications

Synthesis of Sulfones and Unsaturated Sulfones : A study by Enders, Berg, and Jandeleit (2003) described the synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone using a Horner‐Wadsworth‐Emmons reaction involving (−)-(S)-2-(Benzyloxy)propanal. This compound is used as a precursor for the synthesis of unsaturated sulfones, highlighting its significance in organic synthesis (Enders, Berg, & Jandeleit, 2003).

Antidepressant Agent Synthesis : Clark et al. (1979) conducted research on substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. Their study involved the synthesis and evaluation of analogues of these compounds for antidepressant activity, demonstrating the pharmaceutical relevance of such compounds (Clark et al., 1979).

Stereochemistry in Friedel-Crafts Reaction : Segi et al. (1982) explored the stereochemistry of the Friedel-Crafts reaction of benzene with optically active 2-methyloxetane, producing 3-chloro-1-butanol as a by-product. This study provides insights into the stereochemical aspects of reactions involving similar compounds (Segi, Takebe, Masuda, Nakajima, & Suga, 1982).

Kinetic Resolution in Drug Synthesis : Kapoor et al. (2003) discussed the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in synthesizing beta-adrenergic receptor blockers. Their work highlights the role of such compounds in synthesizing important pharmaceuticals (Kapoor et al., 2003).

Synthesis of Acyclonucleoside Analogs : Wang, Chen, and Tzeng (1993) synthesized 3′-Halogen acyclonucleoside analogs starting from benzyl glycidyl ether. The study illustrates the utility of such compounds in synthesizing potential antiviral agents (Wang, Chen, & Tzeng, 1993).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that benzylic halides, such as 1-benzyloxy-3-chloro-2-propanol, typically react with various nucleophiles . The specific targets would depend on the biological context and the presence of suitable nucleophiles.

Mode of Action

This compound, being a benzylic halide, is likely to undergo nucleophilic substitution reactions. The chlorine atom attached to the benzylic carbon makes it a good leaving group. Depending on the substrate and the conditions, it can undergo either SN1 or SN2 reactions . In an SN1 reaction, the leaving group departs first, forming a carbocation that is then attacked by the nucleophile. In an SN2 reaction, the nucleophile attacks the carbon at the same time as the leaving group departs.

Pharmacokinetics

Its physicochemical properties such as its solubility in chloroform and methanol , and its stability suggest that it could be absorbed and distributed in the body. Its metabolism and excretion would depend on its reactivity and the presence of suitable enzymes in the body.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Moreover, its stability suggests that it could be relatively resistant to environmental degradation . .

properties

IUPAC Name |

1-chloro-3-phenylmethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXVYZMGZACQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399826 | |

| Record name | 1-BENZYLOXY-3-CHLORO-2-PROPANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13991-52-1 | |

| Record name | 1-BENZYLOXY-3-CHLORO-2-PROPANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

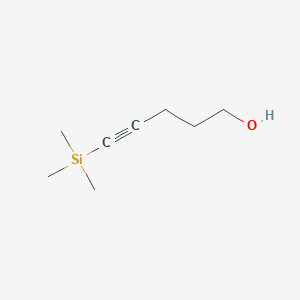

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)

![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)